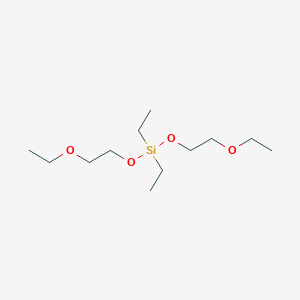

Silane, diethyldi(2-ethoxyethyloxy)-

Description

Silane, diethyldi(2-ethoxyethyloxy)- (CAS: Not explicitly listed in evidence, but molecular formula: C₁₂H₂₈O₄Si, molecular weight: 264.4338 g/mol) is an organosilicon compound characterized by two ethoxyethyloxy groups and two ethyl groups bonded to a central silicon atom. Its IUPAC Standard InChIKey (PGVLRWCJEDCPFC-UHFFFAOYSA-N) confirms its structural uniqueness . This compound is primarily used in industrial applications, such as surface modification of concrete (via silane impregnation) to enhance hydrophobicity and corrosion resistance . Its molecular structure allows for deep penetration into porous materials, forming a durable protective layer .

Properties

CAS No. |

61667-40-1 |

|---|---|

Molecular Formula |

C12H28O4Si |

Molecular Weight |

264.43 g/mol |

IUPAC Name |

bis(2-ethoxyethoxy)-diethylsilane |

InChI |

InChI=1S/C12H28O4Si/c1-5-13-9-11-15-17(7-3,8-4)16-12-10-14-6-2/h5-12H2,1-4H3 |

InChI Key |

PGVLRWCJEDCPFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCO[Si](CC)(CC)OCCOCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ester exchange method employs vinyltrimethoxysilane and glycol monoethyl ether as precursors. A neutral multiple saline catalyst (e.g., Mg-Al hydrotalcite) facilitates methoxy group substitution. The reaction proceeds under mild conditions (60–80°C, 4–6 hours) to minimize side reactions:

$$

\text{Si(OCH}3\text{)}3\text{CH=CH}2 + 2 \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)2 + 2 \text{CH}3\text{OH}

$$

Key advantages include high atom economy (≈85% yield) and catalyst recyclability. The neutral catalyst prevents silicon-oxygen bond cleavage, a common issue in acidic or basic environments.

Process Optimization

- Catalyst Loading : 1–2 wt% relative to silane achieves optimal turnover frequency.

- Solvent-Free Conditions : Enhances reaction efficiency by reducing mass transfer limitations.

- Distillation : Methanol byproduct is removed continuously to shift equilibrium toward product formation.

Alcoholysis of Diethyldichlorosilane

Two-Step Synthesis

Diethyldichlorosilane undergoes alcoholysis with 2-ethoxyethanol in the presence of urea as an HCl scavenger:

Step 1 :

$$

\text{SiCl}2(\text{C}2\text{H}5)2 + 2 \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)2 + 2 \text{HCl}

$$

Step 2 : Neutralization with potassium ethylate removes residual HCl:

$$

\text{HCl} + \text{KOC}2\text{H}5 \rightarrow \text{KCl} + \text{C}2\text{H}5\text{OH}

$$

This method achieves yields of 82–83% after vacuum distillation. Urea’s dual role as a base and moisture absorber minimizes hydrolysis side reactions.

Industrial Scalability

- Reactor Design : Continuous-flow systems reduce residence time, preventing oligomerization.

- Temperature Control : Maintaining temperatures below 60°C avoids exothermic runaway.

Catalytic Hydrosilylation

Platinum-Catalyzed Approach

Hydrosilylation of diethylsilane with 2-ethoxyethyl vinyl ether offers a high-purity route:

$$

\text{SiH}2(\text{C}2\text{H}5)2 + 2 \text{CH}2=\text{CHOCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{Pt}} \text{Si(OCH}2\text{CH}2\text{OCH}2\text{CH}3\text{)}2(\text{C}2\text{H}5)_2

$$

Challenges and Solutions

- Oxygen Sensitivity : Conduct reactions under nitrogen to prevent siloxane crosslinking.

- Byproduct Management : Volatile ethers are condensed and recycled.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Recent studies indicate that microwave irradiation reduces reaction times by 50% in ester exchange reactions, achieving 88% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

Silane, diethyldi(2-ethoxyethyloxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and other oxidized derivatives.

Reduction: It can be reduced to form simpler silanes.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

The major products formed from these reactions include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, diethyldi(2-ethoxyethyloxy)- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for various biological studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of Silane, diethyldi(2-ethoxyethyloxy)- involves its interaction with various molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Silane, diethyldi(2-ethoxyethyloxy)- is compared below with structurally analogous silanes, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Silane, diethyldi(2-ethylbutoxy)- (C₁₄H₃₂O₄Si):

- Differs in alkyl chain length, substituting ethoxyethyloxy groups with longer 2-ethylbutoxy chains.

- Key Property Data :

- log10WS (water solubility): -2.84 (indicating lower solubility than the ethoxyethyloxy variant) .

- logPoct/wat (octanol-water partition coefficient): 5.374, suggesting higher hydrophobicity .

- Applications: Likely used in coatings requiring enhanced water resistance.

Diethoxydiphenylsilane (C₁₆H₂₀O₂Si):

- Replaces ethoxyethyloxy groups with phenyl rings.

- Key Property Data :

- Molecular weight: 264.42 g/mol (similar to the target compound but with aromatic substituents) .

- Applications: Used in silicone resins and adhesives due to phenyl groups enhancing thermal stability .

2-(2-Ethoxyethoxy)ethanol (C₆H₁₄O₃): A non-silicon analogue with a similar ethoxyethyloxy chain. Key Property Data:

- Regulated under EU CLP regulations (EC 1272/2008) for toxicity, highlighting the importance of substituent choice in safety profiles .

Physicochemical and Functional Comparisons

- Hydrophobicity : The ethylbutoxy variant’s higher logP value implies superior water repellency compared to the ethoxyethyloxy analogue, making it preferable for harsh environmental conditions .

- Thermal Stability : Diethoxydiphenylsilane’s aromatic rings confer greater thermal resistance, whereas aliphatic chains in the target compound prioritize flexibility and penetration .

- Toxicity: Ethoxyethyloxy-containing compounds (e.g., 2-(2-ethoxyethoxy)ethanol) face stricter regulatory controls, suggesting that the target silane may require careful handling despite its silicon backbone mitigating toxicity .

Performance in Silane Impregnation

- Silane, diethyldi(2-ethoxyethyloxy)- outperforms conventional coatings (e.g., epoxy resins) in concrete protection due to its small molecular size and ability to penetrate capillary pores .

- Comparatively, diethoxydiphenylsilane is less effective in porous substrates due to bulkier phenyl groups limiting penetration .

Research Findings and Implications

- NIST Data : The target compound’s structural specificity (ethoxyethyloxy chains) balances hydrophobicity and solubility, making it ideal for substrates requiring both protection and breathability .

- Industrial Relevance : While Silane, diethyldi(2-ethylbutoxy)- offers higher hydrophobicity, its larger molecular size reduces penetration efficiency, favoring the ethoxyethyloxy variant in concrete applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.